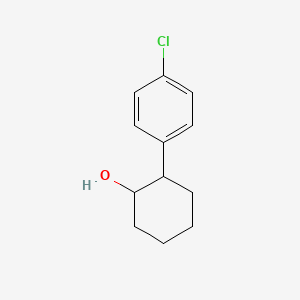
2-(4-Chlorophenyl)cyclohexan-1-ol
説明
“2-(4-Chlorophenyl)cyclohexan-1-ol” is a chemical compound with the molecular formula C12H15ClO and a molecular weight of 210.7 . It is categorized as an impurity, metabolite, intermediate, pharmaceutical standard, and fine chemical .
Synthesis Analysis
The synthesis of a similar compound, ketamine, has been reported in a research paper . The synthesis involved a five-step process starting with cyclohexanone reacting with 2-chlorophenyl magnesium bromide reagent. This was followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene was then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The intermediate was then iminated by methyl amine and finally, the obtained imine was rearranged at elevated temperature to synthesize ketamine .Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)cyclohexan-1-ol” consists of a cyclohexane ring attached to a 4-chlorophenyl group and a hydroxyl group . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.科学的研究の応用
Synthesis of Ketamine
“2-(4-Chlorophenyl)cyclohexan-1-ol” is a key intermediate in the synthesis of Ketamine , a drug used in both veterinary and human medicine . The synthesis involves several steps, including the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and finally, rearrangement . This method is advantageous as it avoids the use of toxic bromine and corrosive acids, commonly used in other procedures .
Anesthetic and Analgesic Applications
Ketamine, synthesized from “2-(4-Chlorophenyl)cyclohexan-1-ol”, is widely used as an anesthetic and analgesic in both human and veterinary medicine . It provides pain relief and induces a trance-like state while maintaining heart function, breathing, and airway reflexes .
Antidepressant Applications
Ketamine has been found to have antidepressant effects . It can provide rapid relief of depressive symptoms, even in patients who are resistant to other treatments .
Treatment of Alcohol Addiction
Research has shown that Ketamine can be used in the treatment of alcohol addiction . It can help reduce cravings and the risk of relapse .
Treatment of Reflex Sympathetic Dystrophy
Ketamine is also used in the treatment of Reflex Sympathetic Dystrophy (RSD) , a disorder characterized by chronic, severe pain .
Battlefield Anesthetic
In the past, Ketamine was used as a battlefield anesthetic . Its ability to provide pain relief while maintaining vital functions made it useful in such settings .
作用機序
Target of Action
The primary targets of 2-(4-Chlorophenyl)cyclohexan-1-ol are currently unknown. This compound is structurally similar to ketamine , which primarily targets the NMDA receptor, a type of glutamate receptor in the brain.
Mode of Action
The mode of action of 2-(4-Chlorophenyl)cyclohexan-1-ol is not well-studied. Given its structural similarity to ketamine, it may interact with its targets in a similar manner. Ketamine acts as an antagonist at the NMDA receptor, blocking the action of glutamate and reducing neuronal excitation
Biochemical Pathways
The specific biochemical pathways affected by 2-(4-Chlorophenyl)cyclohexan-1-ol are not well-documented. If it acts similarly to ketamine, it may affect pathways involving glutamate, a key neurotransmitter in the brain. By blocking NMDA receptors, ketamine disrupts glutamatergic signaling, which can have downstream effects on mood, perception, and cognition .
Result of Action
If it acts similarly to ketamine, it may have anesthetic and analgesic effects, reducing pain and inducing a state of unconsciousness
特性
IUPAC Name |
2-(4-chlorophenyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTCXAWGMMJYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305423 | |
| Record name | 2-(4-Chlorophenyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)cyclohexan-1-ol | |
CAS RN |
91767-30-5 | |
| Record name | 2-(4-Chlorophenyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91767-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



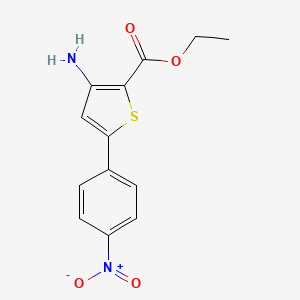
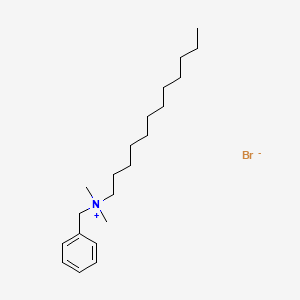

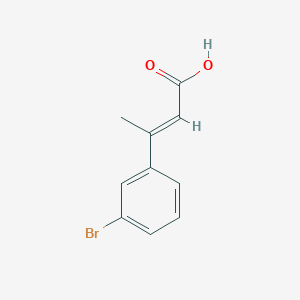
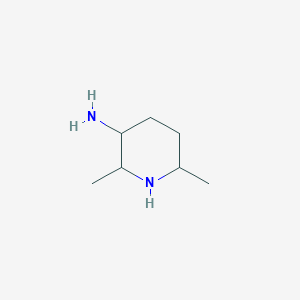

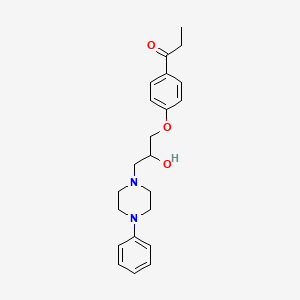
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride](/img/structure/B3431597.png)

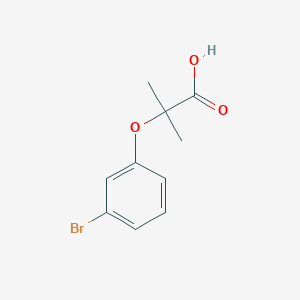
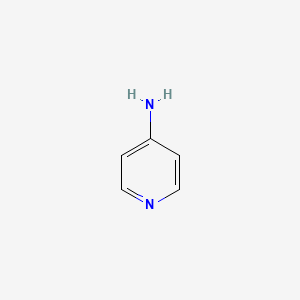

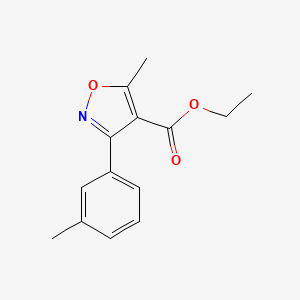
![2(1H)-Quinolinone, 6-methoxy-3-[[[2-(2-methylphenyl)ethyl]amino]methyl]-](/img/structure/B3431630.png)